Chemical structure and physicochemical properties of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride
Chemical structure and physicochemical properties of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride. It is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the characteristics and potential of this thiazole derivative.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring is a fundamental heterocyclic structure present in numerous natural and synthetic compounds of significant biological importance.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5] The versatility of the thiazole scaffold has made it a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their therapeutic potential.[6] This guide focuses on a specific derivative, 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride, providing a detailed examination of its chemical and physical attributes. While this compound is often utilized as a key intermediate in the synthesis of more complex molecules, such as the antiviral agent Ritonavir, understanding its fundamental properties is crucial for its effective application in research and development.[7][8]
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise chemical identity. This section outlines the key identifiers and structural representations of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride.
| Identifier | Value |
| Chemical Name | 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride |
| CAS Number | 1269288-69-8 |
| Molecular Formula | C8H15ClN2S[9] |
| Molecular Weight | 206.74 g/mol [9] |
| InChI | 1S/C8H14N2S.ClH/c1-6(2)8-10-7(3-4-9)5-11-8;/h5-6H,3-4,9H2,1-2H3;1H[9] |
| SMILES | Cl.CC(C)c1nc(CCN)cs1[9] |
The structure of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride is characterized by a central 1,3-thiazole ring. An isopropyl group is attached at the 2-position, and an ethanamine hydrochloride chain is at the 4-position. This specific arrangement of functional groups dictates the molecule's chemical reactivity and physical properties.
Physicochemical Properties: A Data-Driven Overview
The physicochemical properties of a compound are critical determinants of its behavior in various chemical and biological systems. This section summarizes the known properties of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride. It is important to note that while some data is available from commercial suppliers, comprehensive experimental characterization is not always publicly documented.
| Property | Value/Description | Source(s) |
| Physical Form | Solid | |
| Melting Point | Data for the specific hydrochloride salt is not readily available. A related compound, 2-Isopropyl-4-[(N-methylamino)methyl]thiazole hydrochloride, has a reported melting point of 62-65°C. | [10] |
| Solubility | Soluble in organic solvents such as ethanol and DMSO. | [11] |
| pKa | Predicted pKa for the free base is approximately 8.06±0.10. | [12] |
| logP | Not experimentally determined. | |
| Storage | Should be stored at room temperature. |
Synthesis and Characterization: A Methodological Perspective
The synthesis of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine and its subsequent conversion to the hydrochloride salt are crucial processes for its utilization. While detailed, peer-reviewed laboratory protocols are scarce, patent literature provides a general framework for its synthesis. The following represents a generalized synthetic workflow based on these sources.
Generalized Synthetic Pathway
The synthesis typically involves the construction of the substituted thiazole ring followed by the elaboration of the ethanamine side chain. A common approach is the Hantzsch thiazole synthesis.
Caption: Generalized synthetic workflow for 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride.
Exemplary Experimental Protocol (Conceptual)
The following protocol is a conceptual representation and should be optimized and validated for laboratory execution.
Step 1: Synthesis of 2-Isopropyl-4-(chloromethyl)thiazole
-
To a stirred solution of thioisobutyramide in a suitable solvent (e.g., ethanol), add an equimolar amount of 1,3-dichloroacetone.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 2-Isopropyl-4-(acetonitrile)thiazole
-
Dissolve the 2-isopropyl-4-(chloromethyl)thiazole in a suitable solvent (e.g., dimethylformamide).
-
Add sodium cyanide and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide).
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate to yield the nitrile derivative.
Step 3: Reduction to 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine
-
Dissolve the 2-isopropyl-4-(acetonitrile)thiazole in a suitable solvent (e.g., tetrahydrofuran).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the resulting solid and extract the filtrate with an organic solvent.
-
Dry the organic layer and concentrate to obtain the free base of the target compound.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine free base in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Add a solution of hydrochloric acid in the same or a miscible solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Biological Activity and Potential Applications
While 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride is primarily documented as a chemical intermediate, the broader class of aminothiazole derivatives possesses a wide range of biological activities.[13]
General Biological Profile of Aminothiazoles
Thiazole-containing compounds are recognized for their diverse pharmacological effects, including:
-
Antimicrobial and Antifungal Activity: The thiazole ring is a component of several approved antimicrobial and antifungal drugs.[1]
-
Anti-inflammatory Effects: Certain thiazole derivatives have demonstrated potent anti-inflammatory properties.[4]
-
Anticancer Potential: The aminothiazole scaffold is found in several anticancer agents, often acting as inhibitors of protein kinases involved in cell proliferation and survival signaling pathways.[3][14]
Potential Signaling Pathways
Based on the activities of related aminothiazole compounds, potential (though unconfirmed for this specific molecule) mechanisms of action could involve the modulation of key cellular signaling pathways.
Caption: Potential signaling pathways that could be modulated by aminothiazole derivatives.
It is important to emphasize that the specific biological activity and mechanism of action of 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride have not been extensively studied and reported in peer-reviewed literature. Further research is required to elucidate its pharmacological profile.
Safety and Handling
Based on available safety data for similar compounds, 2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[9]
-
GHS Pictogram: GHS06 (Skull and crossbones)[9]
-
Signal Word: Danger[9]
-
Hazard Statement: H301 (Toxic if swallowed)[9]
-
Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[9]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride is a valuable chemical entity, primarily serving as a building block in the synthesis of more complex molecules of pharmaceutical interest. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and a conceptual synthetic pathway. While specific experimental data for some properties and detailed biological studies are limited, the established importance of the aminothiazole scaffold suggests that this compound and its derivatives may hold untapped therapeutic potential. Future research efforts could focus on the full characterization of its physicochemical properties, optimization of its synthesis, and a thorough investigation of its pharmacological profile to uncover any intrinsic biological activities.
References
-
Benchchem. (n.d.). Mechanism of Action of Novel Aminothiazole-Triazole Compounds: A Technical Guide. Retrieved from Benchchem website.[14]
-
Shafreen, R. B., et al. (2020). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. ResearchGate.[1]
-
IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from IntechOpen website.[3]
-
Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science.[2]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2023). An Overview of Thiazole Derivatives and its Biological Activities. ijpbms.com.[4]
-
Al-Ghorbani, M., et al. (2024). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed.[5]
-
ChemicalBook. (2023). 2-Aminothiazole: synthesis, biological activities and toxicity. Retrieved from ChemicalBook website.[15]
-
ACS Publications. (2022). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ACS Publications.[16]
-
ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from ResearchGate website.[6]
-
ChemicalBook. (n.d.). 2-Isopropyl-4-[(N-methylamino)methyl]thiazole hydrochloride Suppliers. Retrieved from ChemicalBook website.[10]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.[13]
-
Sigma-Aldrich. (n.d.). 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine hydrochloride AldrichCPR. Retrieved from Sigma-Aldrich website.[9]
-
Sigma-Aldrich. (n.d.). [2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]amine hydrochloride. Retrieved from Sigma-Aldrich website.
-
Google Patents. (n.d.). CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods. Retrieved from Google Patents website.[7]
-
CymitQuimica. (n.d.). CAS 154212-60-9: N-Methyl-2-(1-methylethyl)-4-thiazolemethanamine. Retrieved from CymitQuimica website.[17]
-
Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. Retrieved from Google Patents website.[8]
-
Cayman Chemical. (2023). PRODUCT INFORMATION. Retrieved from Cayman Chemical website.[11]
-
ChemicalBook. (2025). 2-Isopropyl-4-(methylaminomethyl)thiazole. Retrieved from ChemicalBook website.[12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
- 8. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]
- 9. 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-Isopropyl-4-[(N-methylamino)methyl]thiazole hydrochloride manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. 2-Isopropyl-4-(methylaminomethyl)thiazole | 154212-60-9 [chemicalbook.com]
- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CAS 154212-60-9: N-Methyl-2-(1-methylethyl)-4-thiazolemeth… [cymitquimica.com]
